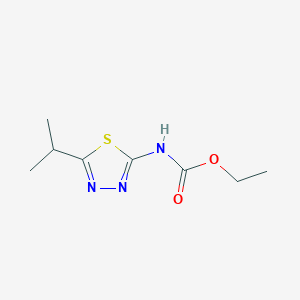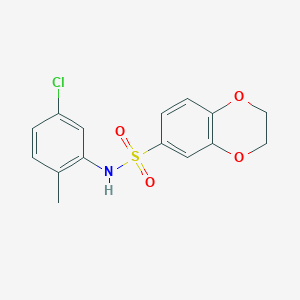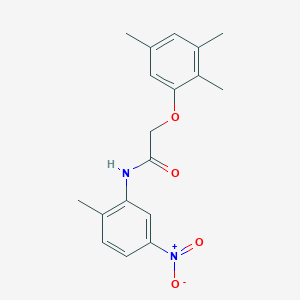
N-(2-methyl-5-nitrophenyl)-2-(2,3,5-trimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-5-nitrophenyl)-2-(2,3,5-trimethylphenoxy)acetamide, also known as MNTD, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is a member of the class of acetamides and has a molecular weight of 386.45 g/mol.
作用機序
The exact mechanism of action of N-(2-methyl-5-nitrophenyl)-2-(2,3,5-trimethylphenoxy)acetamide is not fully understood. However, it has been suggested that this compound may exert its anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This compound may also inhibit the growth of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its anticancer and neuroprotective properties, this compound has been shown to have anti-inflammatory properties. It has also been found to have antioxidant properties and may help to protect cells from oxidative stress.
実験室実験の利点と制限
N-(2-methyl-5-nitrophenyl)-2-(2,3,5-trimethylphenoxy)acetamide has a number of advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized. This compound has also been found to be relatively non-toxic, which makes it a good candidate for further study. However, there are also some limitations to the use of this compound in lab experiments. It has low solubility in water, which can make it difficult to work with. In addition, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
将来の方向性
There are a number of potential future directions for research on N-(2-methyl-5-nitrophenyl)-2-(2,3,5-trimethylphenoxy)acetamide. One area of interest is the development of this compound as a potential anticancer drug. Further studies are needed to fully understand the mechanism of action and potential side effects of this compound. In addition, more research is needed to determine the optimal dosage and administration of this compound. Other potential future directions include the use of this compound in the treatment of Alzheimer's disease and other neurodegenerative disorders. Overall, this compound shows promise as a potential therapeutic agent and further research is needed to fully understand its potential applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in recent years due to its potential use in scientific research. It has been found to have anticancer and neuroprotective properties, as well as anti-inflammatory and antioxidant properties. While there are some limitations to the use of this compound in lab experiments, it shows promise as a potential therapeutic agent. Further research is needed to fully understand its mechanism of action, potential side effects, and optimal dosage and administration.
合成法
The synthesis of N-(2-methyl-5-nitrophenyl)-2-(2,3,5-trimethylphenoxy)acetamide involves the reaction of 2-methyl-5-nitroaniline with 2,3,5-trimethylphenol in the presence of acetic anhydride and pyridine. The resulting compound is then treated with ethyl chloroacetate to yield this compound. The synthesis of this compound has been reported in the literature and has been found to be a relatively simple and efficient process.
科学的研究の応用
N-(2-methyl-5-nitrophenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cell lines. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective properties.
特性
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-2-(2,3,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-11-7-13(3)14(4)17(8-11)24-10-18(21)19-16-9-15(20(22)23)6-5-12(16)2/h5-9H,10H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEVOLFUVMHFAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)COC2=CC(=CC(=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethyl-7-[(2-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5721885.png)
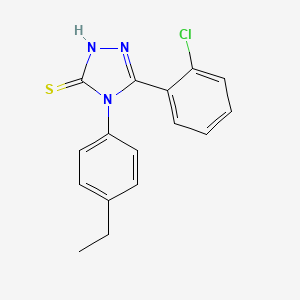
![4-[(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5721911.png)
![N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5721926.png)
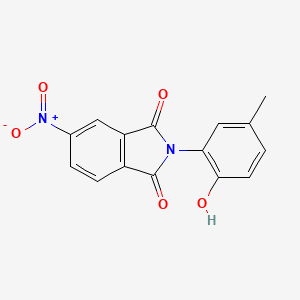
![6-cyclohexyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5721934.png)
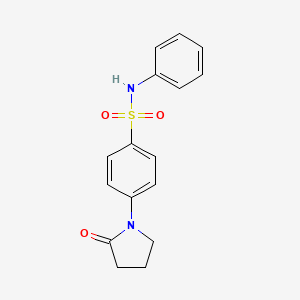
![2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2,3-dichlorophenyl)benzamide](/img/structure/B5721940.png)
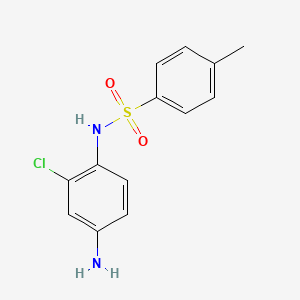
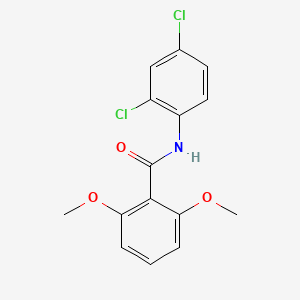
![2-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5721958.png)
![N-(2-cyanophenyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5721966.png)
